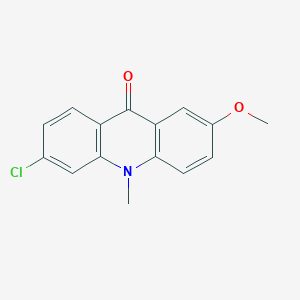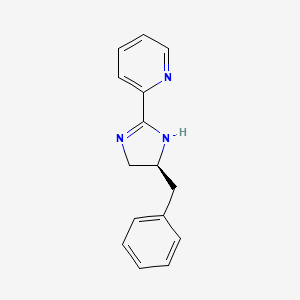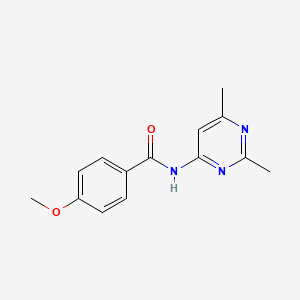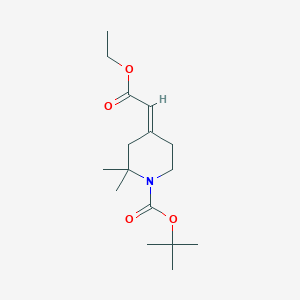
tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It can also be used to modify biological molecules for various applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)cyclobutanecarboxylate
- tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H27NO4 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(16(5,6)11-12)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10- |
Clave InChI |
DLWDCBFXBAHIQN-BENRWUELSA-N |
SMILES isomérico |
CCOC(=O)/C=C\1/CCN(C(C1)(C)C)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C=C1CCN(C(C1)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


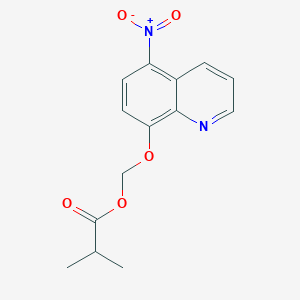

![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
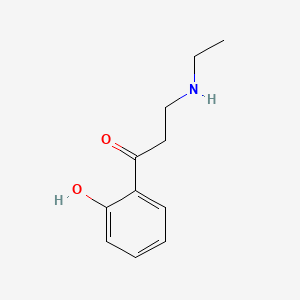
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
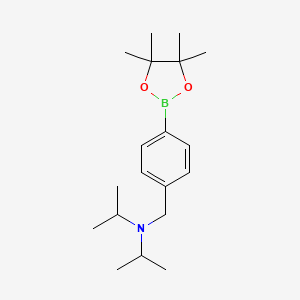
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
